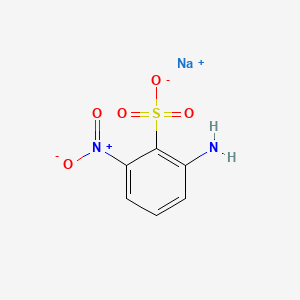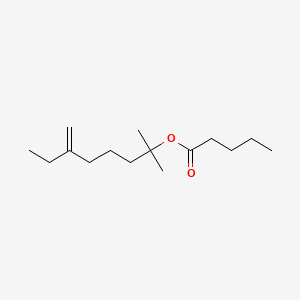
4-Cycloocten-1-yl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloocten-1-yl butyrate is an organic compound with the molecular formula C12H20O2. It is also known as butyric acid 4-cycloocten-1-yl ester. This compound is characterized by a cyclooctene ring attached to a butyrate ester group. It is used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-yl butyrate typically involves the esterification of 4-cycloocten-1-ol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enables the efficient scaling up of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cycloocten-1-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclooctenone or butyric acid derivatives.
Reduction: Formation of 4-cycloocten-1-ol.
Substitution: Formation of various ester or amide derivatives.
Applications De Recherche Scientifique
4-Cycloocten-1-yl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cycloocten-1-yl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to modulate gene expression, inhibit histone deacetylases, and influence cellular metabolism. These actions contribute to its anti-inflammatory, anti-cancer, and metabolic regulatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cycloocten-1-yl acetate: Similar structure but with an acetate ester group.
4-Cycloocten-1-yl propionate: Similar structure but with a propionate ester group.
Cyclooctene: Lacks the ester group but shares the cyclooctene ring structure.
Uniqueness
4-Cycloocten-1-yl butyrate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The butyrate ester group is known for its role in modulating metabolic pathways and gene expression, making this compound particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
94139-01-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] butanoate |
InChI |
InChI=1S/C12H20O2/c1-2-8-12(13)14-11-9-6-4-3-5-7-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
Clé InChI |
XUEDLQFTUOWOOY-ARJAWSKDSA-N |
SMILES isomérique |
CCCC(=O)OC1CCC/C=C\CC1 |
SMILES canonique |
CCCC(=O)OC1CCCC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)











